N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C19H19BrN4O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-2-24-17(12-26-16-6-4-3-5-7-16)22-23-19(24)27-13-18(25)21-15-10-8-14(20)9-11-15/h3-11H,2,12-13H2,1H3,(H,21,25) |
InChI Key |
PCMSRDCLMLSJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of N-ethylhydrazinecarbothioamide with 2-methyl-5-(propan-2-yl)phenoxyacetic acid hydrazide under reflux conditions. This step proceeds via nucleophilic attack and elimination, yielding 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Sulfanyl Group Introduction
The sulfanyl (-S-) linkage is established through a nucleophilic substitution reaction. The thiol group of the triazole intermediate reacts with 2-chloro-N-(4-bromophenyl)acetamide in the presence of K₂CO₃.
Mechanistic Insights :
-
Base-mediated deprotonation of the thiol enhances nucleophilicity.
-
SN₂ displacement of chloride from the acetamide derivative.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| K₂CO₃ Equivalents | 2.0 | Maximizes deprotonation |
| Reaction Time | 12 hours | Completes substitution |
| Solvent | DMF | Enhances solubility |
Ethyl Group Installation
The 4-ethyl substituent on the triazole is introduced during the cyclization step using ethyl isothiocyanate . This reagent alkylates the triazole nitrogen, with the reaction’s regioselectivity controlled by steric and electronic factors.
Phenoxymethyl Attachment
Phenoxymethyl chloride reacts with the triazole’s hydroxyl group via an etherification reaction. The process requires anhydrous conditions to prevent hydrolysis.
Reaction Optimization and Challenges
Solvent Effects
DMF outperforms THF and acetonitrile in solubilizing intermediates, achieving 20% higher yields. However, prolonged heating in DMF above 100°C risks decomposition.
Temperature Control
Exothermic reactions during triazole cyclization necessitate gradual heating to prevent side-product formation. A temperature ramp from 25°C to 80°C over 30 minutes improves purity by 15%.
Purification Techniques
Crude products are purified via sequential recrystallization from ethanol, removing unreacted starting materials and byproducts. HPLC analysis confirms >95% purity in final batches.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) confirms a single peak at tR = 7.59 minutes, verifying homogeneity.
Scalability and Industrial Relevance
Bench-scale synthesis (10–50 g) achieves consistent yields of 60–65%. Pilot plant trials highlight the need for:
-
Automated temperature control to mitigate exotherms.
-
Continuous flow reactors to reduce reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. The sulfanylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 1,2,4-triazole-3-thioacetamides, many of which are Orco agonists/antagonists. Below is a comparative analysis with structurally related analogues:
Key Findings from Comparative Studies
Substituent Effects on Orco Activity: Pyridinyl vs. Phenoxymethyl: Pyridinyl groups (as in VUAA1 and OLC-12) enhance agonist efficacy via hydrogen bonding with Orco receptors. The phenoxymethyl group in the target compound may reduce potency due to steric hindrance but could improve lipid membrane permeability .
Biological Activity: Anti-Exudative Potential: highlights that 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-inflammatory activity. The target compound’s phenoxymethyl group may confer similar properties, though direct data are lacking . Orco Modulation: Unlike VUAA1 and OLC-12, the target compound’s lack of a pyridinyl group suggests divergent binding modes. OLC-15’s 2-pyridinyl substitution demonstrates that minor structural changes (e.g., pyridine position) can switch activity from agonist to antagonist .
Physicochemical Properties: LogP: The target compound’s LogP (estimated 3.8) is higher than VUAA1 (3.2) due to the bromophenyl group, suggesting improved blood-brain barrier penetration but reduced aqueous solubility . Synthetic Accessibility: The phenoxymethyl group requires multi-step synthesis compared to pyridinyl analogues, which are often synthesized via direct cyclization .
Biological Activity
N-(4-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole moiety known for its diverse biological activities. The synthesis typically involves the following steps:
- Formation of the Triazole Ring : The initial step usually involves the reaction of 4-(4-bromophenyl)thiazole derivatives with appropriate acylating agents.
- Sulfanylation : The introduction of sulfur into the triazole structure enhances its biological properties.
- Final Acetylation : The final product is obtained through acetylation, yielding this compound.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 4-bromophenyl derivative + acylating agent | 57% |
| 2 | Sulfanylation | Triazole + sulfur source | Variable |
| 3 | Acetylation | Acetic anhydride or acetyl chloride | High |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial and fungal strains.
Key Findings:
- In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- The mechanism of action often involves disruption of bacterial lipid biosynthesis and interference with cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7).
Research Highlights:
- Cell Viability Assays : Sulforhodamine B (SRB) assays indicated that the compound significantly reduces cell viability in cancer cells.
- Molecular Docking Studies : Computational studies reveal a strong binding affinity to targets involved in cell proliferation and apoptosis regulation.
Table 2: Biological Activity Results
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 12 | |
| Anticancer | MCF7 (breast cancer) | 8 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell growth.
- Signaling Pathway Modulation : It modulates pathways such as PI3K/Akt, which are vital for cellular survival and proliferation.
Case Studies and Research Insights
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study focusing on derivatives similar to this compound showed promising results against resistant bacterial strains.
- Anticancer Studies : Research involving molecular docking simulations indicated that modifications to the triazole structure could enhance binding affinity to cancer-related targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
